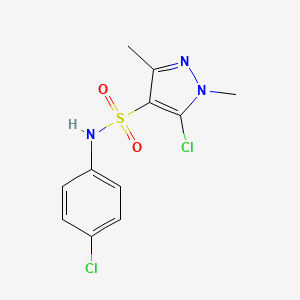![molecular formula C16H13NO4 B2947109 (2e)-3-[(4-Phenoxyphenyl)carbamoyl]prop-2-enoic acid CAS No. 929697-61-0](/img/structure/B2947109.png)
(2e)-3-[(4-Phenoxyphenyl)carbamoyl]prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2e)-3-[(4-Phenoxyphenyl)carbamoyl]prop-2-enoic acid, also known as 4-phenoxycarbonyl-2-propenoic acid (PPCA), is a naturally occurring carboxylic acid found in a variety of plant species. It is a lipophilic compound with a molecular weight of 274.31 g/mol and a melting point of 81-83 °C. PPCA is a structural analog of the antifungal agent benomyl and has been found to have a number of interesting biological activities.
Scientific Research Applications
PPCA has been found to have a number of interesting biological activities. It has been shown to have antifungal, antibacterial, and antinociceptive activities. PPCA has also been studied for its potential use as an immunostimulant, as well as for its ability to inhibit the growth of certain cancer cell lines.
Mechanism of Action
The exact mechanism of action of PPCA is not fully understood. However, it is believed to act as an inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition of acetylcholinesterase may be responsible for its antinociceptive and immunostimulant effects.
Biochemical and Physiological Effects
PPCA has been found to have a number of interesting biochemical and physiological effects. In vitro studies have shown that PPCA can inhibit the growth of certain cancer cell lines, as well as inhibit the growth of certain fungal and bacterial species. It has also been found to have antinociceptive effects, which may be related to its ability to inhibit the enzyme acetylcholinesterase.
Advantages and Limitations for Lab Experiments
The main advantage of using PPCA in laboratory experiments is its relative ease of synthesis and availability. PPCA can be easily synthesized from 4-hydroxybenzaldehyde and formaldehyde in the presence of a base catalyst, and is readily available from chemical suppliers. However, it is important to note that PPCA is a lipophilic compound and can be toxic if ingested or inhaled in large amounts.
Future Directions
The potential applications of PPCA are vast and there are many possible future directions that could be explored. These include further research into its antifungal, antibacterial, and antinociceptive activities, as well as its potential use as an immunostimulant and cancer cell growth inhibitor. Additionally, further research into the exact mechanism of action of PPCA could lead to the development of more effective and targeted treatments for various diseases. Finally, further research into the safety and toxicity of PPCA could lead to its use in a variety of medical and industrial applications.
Synthesis Methods
PPCA can be synthesized from 4-hydroxybenzaldehyde and formaldehyde in the presence of a base catalyst. This reaction produces a mixture of the desired PPCA and its isomer, (2e)-3-[(4-Phenoxyphenyl)carbamoyl]prop-2-enoic acidbonyl-2-butenoic acid. This mixture can be separated by column chromatography and the desired PPCA collected.
properties
IUPAC Name |
(E)-4-oxo-4-(4-phenoxyanilino)but-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4/c18-15(10-11-16(19)20)17-12-6-8-14(9-7-12)21-13-4-2-1-3-5-13/h1-11H,(H,17,18)(H,19,20)/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSGGHSDBNZOIHX-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26730686 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(2e)-3-[(4-Phenoxyphenyl)carbamoyl]prop-2-enoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2,5-dimethylphenyl)methyl]-1,7-dimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)


![N-[(4-Oxopyrido[1,2-a]pyrimidin-2-yl)methyl]prop-2-ynamide](/img/structure/B2947033.png)
![4-[(3aS,4R,9bR)-6,8-dimethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid](/img/structure/B2947034.png)
![ethyl 4-(3,4-dimethylphenyl)-2-(2-((4-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamido)thiophene-3-carboxylate](/img/structure/B2947037.png)


![7-Methoxy-3H-spiro[2-benzofuran-1,4'-piperidine] hydrochloride](/img/structure/B2947040.png)



![4-(diethylsulfamoyl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2947047.png)